N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
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Overview
Description
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and acylation reactions. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide include other quinazolinone derivatives such as:
- 2-phenylquinazolin-4(3H)-one
- 2-methylquinazolin-4(3H)-one
- 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-8-7-11-18(14-16)24-21(27)15-26-20-13-6-5-12-19(20)22(25-23(26)28)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCGMLDRBWLGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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